molecular formula C18H28ClNO2S B5447699 Ethyl 1-(4-phenylsulfanylbutyl)piperidine-3-carboxylate;hydrochloride

Ethyl 1-(4-phenylsulfanylbutyl)piperidine-3-carboxylate;hydrochloride

Cat. No.: B5447699
M. Wt: 357.9 g/mol
InChI Key: KHOBIPKMXLQPPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-phenylsulfanylbutyl)piperidine-3-carboxylate;hydrochloride is a piperidine derivative known for its significant role in medicinal chemistry. Piperidine compounds are widely recognized for their pharmacological properties and are often used as building blocks in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-phenylsulfanylbutyl)piperidine-3-carboxylate;hydrochloride typically involves multi-step organic reactionsThe final step involves esterification to form the ethyl ester and subsequent conversion to the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process may involve the use of automated reactors and stringent quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-phenylsulfanylbutyl)piperidine-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

Ethyl 1-(4-phenylsulfanylbutyl)piperidine-3-carboxylate;hydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-phenylsulfanylbutyl)piperidine-3-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-(4-phenylsulfanylbutyl)piperidine-3-carboxylate;hydrochloride is unique due to its specific phenylsulfanylbutyl substitution, which imparts distinct chemical and pharmacological properties. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

ethyl 1-(4-phenylsulfanylbutyl)piperidine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2S.ClH/c1-2-21-18(20)16-9-8-13-19(15-16)12-6-7-14-22-17-10-4-3-5-11-17;/h3-5,10-11,16H,2,6-9,12-15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHOBIPKMXLQPPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCCCSC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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